molecular formula C10H18INO4 B2483539 (R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate CAS No. 219752-75-7

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate

Cat. No.: B2483539
CAS No.: 219752-75-7
M. Wt: 343.16 g/mol
InChI Key: DJTBBPUINKPGDR-MLWJPKLSSA-N
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Description

®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a compound that features a tert-butoxycarbonyl (Boc) protected amine group and an iodine atom attached to a butanoate ester. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate typically involves the protection of an amine group with a Boc group, followed by iodination. One common method involves the reaction of ®-2-amino-4-iodobutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected amino acid is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate primarily involves its functional groups The Boc group protects the amine during reactions, preventing unwanted side reactionsThe ester group allows for further modifications and conjugations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions.

Properties

CAS No.

219752-75-7

Molecular Formula

C10H18INO4

Molecular Weight

343.16 g/mol

IUPAC Name

methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H18INO4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,12,14)/t6?,7-/m0/s1

InChI Key

DJTBBPUINKPGDR-MLWJPKLSSA-N

Isomeric SMILES

CC([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)I

SMILES

CC(C)(C)OC(=O)NC(CCI)C(=O)OC

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)I

solubility

not available

Origin of Product

United States

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